molecular formula C15H14F3NO2 B3171775 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine CAS No. 946698-32-4

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine

Cat. No.: B3171775
CAS No.: 946698-32-4
M. Wt: 297.27 g/mol
InChI Key: HMPAOEXDJQYGMK-UHFFFAOYSA-N
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Description

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine is a substituted phenylamine derivative characterized by a phenoxy ring substituted with methoxy and methyl groups at positions 2 and 4, respectively, and a trifluoromethyl (-CF₃) group at position 2 of the aniline ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-9-3-6-13(14(7-9)20-2)21-10-4-5-12(19)11(8-10)15(16,17)18/h3-8H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPAOEXDJQYGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-4-methylphenol and 2-(trifluoromethyl)aniline as the primary starting materials.

    Formation of Intermediate: The first step involves the reaction of 2-methoxy-4-methylphenol with a suitable halogenating agent (e.g., bromine or chlorine) to form 2-methoxy-4-methylphenyl halide.

    Nucleophilic Substitution: The intermediate 2-methoxy-4-methylphenyl halide then undergoes a nucleophilic substitution reaction with 2-(trifluoromethyl)aniline in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the halogenation and nucleophilic substitution reactions.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, bases (e.g., sodium hydroxide, potassium carbonate), and solvents (e.g., dichloromethane, ethanol).

Major Products

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Amine derivatives, alcohols.

    Substitution: Halogenated phenylamines, ether derivatives.

Scientific Research Applications

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of their activity.

    Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular processes.

    Signal Transduction: Modulating signal transduction pathways, which can influence cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Positional Isomer: 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine

  • Structural Differences: The trifluoromethyl group is at position 5 instead of position 2, and the phenoxy substituents (methoxy and methyl) are at positions 2 and 4 of the phenoxy ring.
  • For example, the para-substituted trifluoromethyl group may influence steric interactions in biological targets compared to ortho-substitution.
  • Source: Available from Santa Cruz Biotechnology, suggesting its use in biochemical assays or as a reference standard .

Sec-Butyl Derivative: 4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine

  • Structural Differences: Replaces the methoxy and methyl groups on the phenoxy ring with a sec-butyl group.
  • Key Properties: Molecular Formula: C₁₇H₁₈F₃NO Molecular Weight: 309.33 g/mol Predicted Density: 1.178 g/cm³ Predicted Boiling Point: 366.9°C pKa: ~2.06 (weakly acidic)
  • Hazard Class : Classified as an irritant (Xi), necessitating careful handling .

Nitro- and Silicon-Substituted Analog: 4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine

  • Structural Differences: Features a nitro (-NO₂) group at position 4 and a trimethylsilyl ethynyl group at position 2.
  • Implications : The nitro group may confer electrophilic reactivity, while the silicon-containing substituent could modify electronic properties and stability. Such derivatives are often explored in materials science or as intermediates in catalysis .

Ethoxy Chain Derivative: 4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine

  • Structural Differences: Contains a polyethylene glycol-like ethoxy chain instead of the methoxy/methyl-substituted phenoxy group.
  • Key Properties: Molecular Formula (Hydrochloride Salt): C₁₂H₁₇ClF₃NO₃ Enhanced Solubility: The ethoxy chain likely improves aqueous solubility, making this compound suitable for drug delivery systems .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Properties/Applications Hazard Class
4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine Not Provided Not Provided 2-methoxy-4-methylphenoxy, 2-CF₃ Potential agrochemical/pharmaceutical use Not Available
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine Not Provided Not Provided 2-methoxy-4-methylphenoxy, 5-CF₃ Biochemical research reagent Not Available
4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine C₁₇H₁₈F₃NO 309.33 4-sec-butylphenoxy, 2-CF₃ Agrochemical applications Xi (Irritant)
4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine Not Provided Not Provided 4-NO₂, 2-trimethylsilyl ethynyl, 5-CF₃ Materials science intermediates Not Available
4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine C₁₂H₁₇ClF₃NO₃* 331.72* PEG-like chain, 3-CF₃ Drug delivery systems Not Available

*Hydrochloride salt form.

Research Findings and Implications

  • Trifluoromethyl Group : Common across all compounds, this group enhances metabolic stability and bioavailability, a critical feature in drug design .
  • Sec-Butyl Group: Enhances lipophilicity, favoring agrochemical applications where penetration through plant cuticles is essential . Nitro and Silicon Groups: Introduce reactivity and electronic modulation, useful in catalytic or material science contexts .
  • Safety Profiles : The sec-butyl derivative’s irritant classification highlights the need for tailored handling protocols in industrial settings .

Biological Activity

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine, a compound with the molecular formula C15H14F3NO2, has garnered attention for its potential biological activities. This article reviews the compound's biological effects, including its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C15H14F3NO2
  • Molecular Weight : 297.27 g/mol
  • CAS Number : 946698-32-4

The presence of the trifluoromethyl group is significant as it enhances the compound's metabolic stability and lipid solubility, which are critical for biological activity. The electron-withdrawing nature of the trifluoromethyl group facilitates interactions with protein targets through hydrogen bonding and halogen bonding .

The biological activity of 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine is primarily attributed to its interactions with various enzymes and receptors. The compound has been evaluated for its inhibitory effects on several key enzymes:

  • Cyclooxygenase (COX) Inhibition : The compound exhibits moderate inhibition against COX-2, which is involved in inflammatory processes .
  • Lipoxygenase (LOX) Inhibition : It also shows activity against LOX-5 and LOX-15, enzymes implicated in leukotriene synthesis, thus potentially contributing to anti-inflammatory effects .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines, particularly MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. The results indicated a moderate cytotoxic profile, suggesting potential for further development as an anticancer agent .

Inhibitory Effects on Cholinesterases

A study explored the structure-activity relationship (SAR) of related compounds and found that derivatives with similar structures exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values ranged from 10.4 μM to 34.2 μM for different analogs, indicating that modifications in substitution patterns significantly influence biological activity .

Antioxidant Activity

Research has also highlighted the antioxidant properties of compounds related to 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine. These properties are essential for mitigating oxidative stress-related damage in cells .

Data Tables

Biological Activity Target Enzyme/Cell Line IC50 Value (μM)
COX-2 InhibitionCOX-2Moderate
LOX-5 InhibitionLOX-5Moderate
CytotoxicityMCF-7Moderate
AChE InhibitionAChE10.4 - 34.2
BChE InhibitionBChE7.7 - 30.1

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine, and how can side reactions be minimized?

  • Methodological Answer : Utilize nucleophilic aromatic substitution for introducing the phenoxy group, as demonstrated in analogous trifluoromethylphenylamine syntheses . Key steps include:

  • Employing potassium carbonate as a base to facilitate ether bond formation.
  • Using iron powder reduction for nitro-to-amine conversion, ensuring inert atmosphere to prevent oxidation .
  • Monitor reaction progress via TLC or HPLC to detect intermediates and byproducts.

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Assign peaks using DEPT-135 for carbon types and 2D-COSY/HMBC for connectivity .
  • HPLC-MS : Compare retention times and fragmentation patterns with reference standards (e.g., pharmaceutical impurity protocols in ) .
  • Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance) .

Q. How can researchers ensure compound stability during storage and experimental use?

  • Methodological Answer :

  • Store in amber vials at –20°C under argon to prevent photodegradation and oxidation, as recommended for methoxy- and trifluoromethyl-containing aromatics .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Perform DFT calculations to map electron density distribution and identify reactive sites.
  • Experimentally validate using Suzuki-Miyaura coupling with aryl boronic acids; compare yields to non-fluorinated analogs to isolate electronic effects .
  • Use cyclic voltammetry to assess redox behavior in varying solvents (e.g., DMF vs. THF) .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) .
  • Employ X-ray crystallography for unambiguous confirmation, particularly for stereochemical ambiguities .
  • Replicate synthesis under controlled conditions to rule out batch-specific impurities .

Q. How can the environmental persistence and biodegradation pathways of this compound be systematically evaluated?

  • Methodological Answer :

  • Follow OECD 307 guidelines for soil degradation studies: incubate compound with sterile/non-sterile soil and track half-life via LC-MS .
  • Use isotope labeling (e.g., ¹⁴C at the trifluoromethyl group) to trace metabolic byproducts in microbial assays .

Methodological Design & Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological activity studies?

  • Methodological Answer :

  • Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values in enzyme inhibition assays.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons, as seen in agricultural chemical studies .

Q. How should researchers design multi-step synthesis protocols to balance yield and scalability?

  • Methodological Answer :

  • Optimize each step using DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading).
  • Prioritize green chemistry principles: replace toxic solvents (e.g., DCM with 2-MeTHF) and recover catalysts via column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)-phenylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.